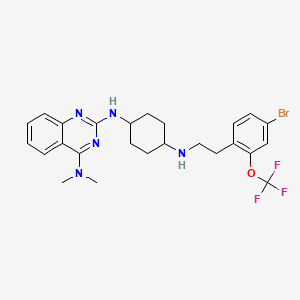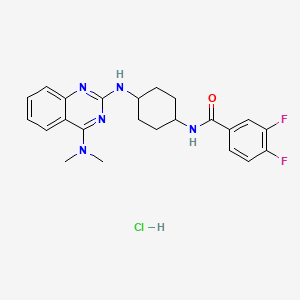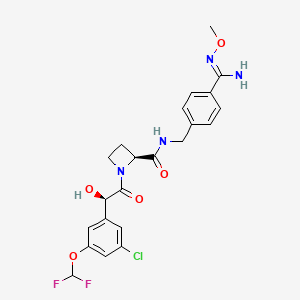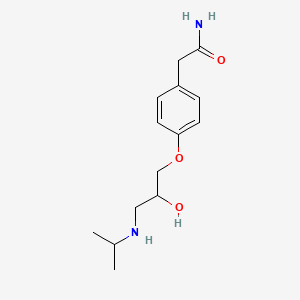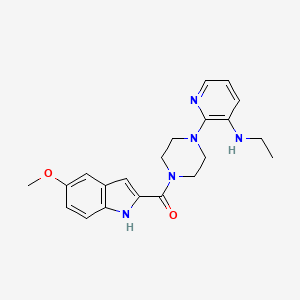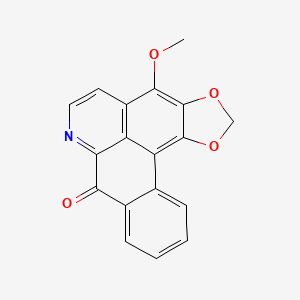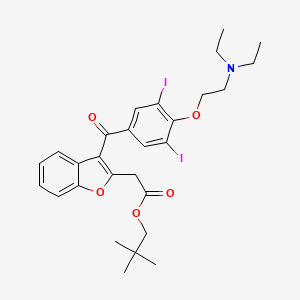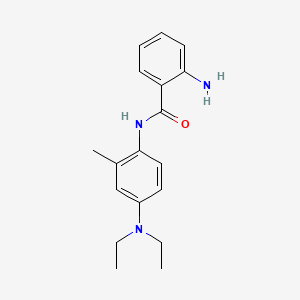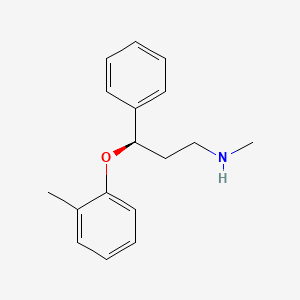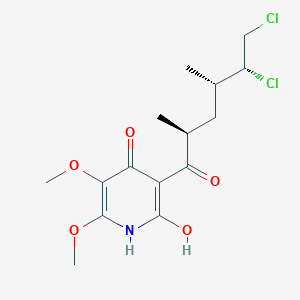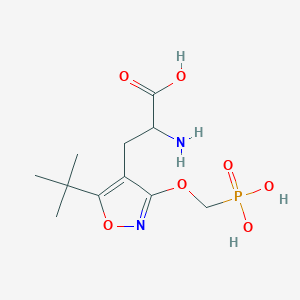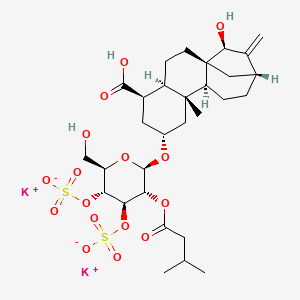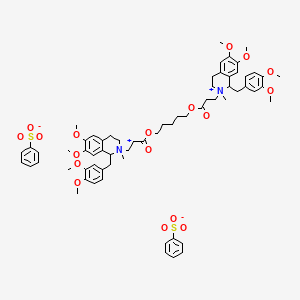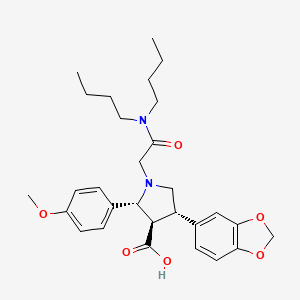![molecular formula C21H22N8O B1665891 6-Methyl-N-(5-methyl-1H-pyrazol-3-yl)-2-[(2S)-2-(3-pyridin-2-yl-1,2-oxazol-5-yl)pyrrolidin-1-yl]pyrimidin-4-amine CAS No. 851432-37-6](/img/structure/B1665891.png)
6-Methyl-N-(5-methyl-1H-pyrazol-3-yl)-2-[(2S)-2-(3-pyridin-2-yl-1,2-oxazol-5-yl)pyrrolidin-1-yl]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AZ12253801 is an inhibitor of the type 1 insulin-like growth factor receptor (IGF-1R).
Scientific Research Applications
Synthesis and Biological Properties
Insecticidal and Antibacterial Potential : Compounds similar to the specified chemical have been synthesized and shown to have significant insecticidal and antibacterial properties. These properties are particularly notable against Pseudococcidae insects and certain microorganisms (Deohate & Palaspagar, 2020).
Antitumor, Antifungal, and Antibacterial Activity : Similar pyrazole derivatives have been identified with significant antitumor, antifungal, and antibacterial activities. Their structure and biological activity correlation have been explored, suggesting potential pharmacophore sites (Titi et al., 2020).
Agricultural Applications
- Plant Growth Stimulation : Certain derivatives of this chemical class demonstrate a pronounced effect in stimulating plant growth, with effectiveness reaching up to 87% relative to heteroauxin (Pivazyan et al., 2019).
Antiviral Activity
- Herpes Simplex Virus Treatment : Some pyrazole derivatives, closely related to the specified compound, have shown strong antiviral activity against herpes simplex virus type-1. This suggests potential applications in antiviral therapies (Tantawy et al., 2012).
Heteroaromatic Ligands
- Synthesis of Heteroaromatic Compounds : Research has been conducted on the synthesis of heteroaromatic ligands containing pyrimidine rings, which are structurally related to the specified chemical. These compounds have potential applications in various chemical and biological fields (Ivashchenko et al., 1980).
Tuberculocidic Activity
- Tuberculosis Treatment : Certain pyrazole derivatives have shown pronounced tuberculocidic activity, indicating potential use in tuberculosis treatment (Erkin et al., 2012).
properties
CAS RN |
851432-37-6 |
|---|---|
Product Name |
6-Methyl-N-(5-methyl-1H-pyrazol-3-yl)-2-[(2S)-2-(3-pyridin-2-yl-1,2-oxazol-5-yl)pyrrolidin-1-yl]pyrimidin-4-amine |
Molecular Formula |
C21H22N8O |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
6-methyl-N-(5-methyl-1H-pyrazol-3-yl)-2-[(2S)-2-(3-pyridin-2-yl-1,2-oxazol-5-yl)pyrrolidin-1-yl]pyrimidin-4-amine |
InChI |
InChI=1S/C21H22N8O/c1-13-10-19(24-20-11-14(2)26-27-20)25-21(23-13)29-9-5-7-17(29)18-12-16(28-30-18)15-6-3-4-8-22-15/h3-4,6,8,10-12,17H,5,7,9H2,1-2H3,(H2,23,24,25,26,27)/t17-/m0/s1 |
InChI Key |
KHGNDLZELXNRQC-KRWDZBQOSA-N |
Isomeric SMILES |
CC1=CC(=NN1)NC2=NC(=NC(=C2)C)N3CCC[C@H]3C4=CC(=NO4)C5=CC=CC=N5 |
SMILES |
CC1=CC(=NN1)NC2=NC(=NC(=C2)C)N3CCCC3C4=CC(=NO4)C5=CC=CC=N5 |
Canonical SMILES |
CC1=CC(=NN1)NC2=NC(=NC(=C2)C)N3CCCC3C4=CC(=NO4)C5=CC=CC=N5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AZ 12253801 AZ-12253801 AZ12253801 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



